2-Ethyl-3-methylbenzo[b][1,5]naphthyridine 2-Ethyl-3-methylbenzo[b][1,5]naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15952274
InChI: InChI=1S/C15H14N2/c1-3-12-10(2)8-14-15(16-12)9-11-6-4-5-7-13(11)17-14/h4-9H,3H2,1-2H3
SMILES:
Molecular Formula: C15H14N2
Molecular Weight: 222.28 g/mol

2-Ethyl-3-methylbenzo[b][1,5]naphthyridine

CAS No.:

Cat. No.: VC15952274

Molecular Formula: C15H14N2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-3-methylbenzo[b][1,5]naphthyridine -

Specification

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
IUPAC Name 2-ethyl-3-methylbenzo[b][1,5]naphthyridine
Standard InChI InChI=1S/C15H14N2/c1-3-12-10(2)8-14-15(16-12)9-11-6-4-5-7-13(11)17-14/h4-9H,3H2,1-2H3
Standard InChI Key CLNOWBMMFAPEIE-UHFFFAOYSA-N
Canonical SMILES CCC1=NC2=CC3=CC=CC=C3N=C2C=C1C

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-ethyl-3-methylbenzo[b] naphthyridine is C₁₅H₁₄N₂, with a molecular weight of 222.29 g/mol. The core structure consists of a naphthyridine system fused with a benzene ring, where the nitrogen atoms are positioned at the 1 and 5 positions of the naphthyridine moiety . Substituents at positions 2 (ethyl) and 3 (methyl) modulate the compound’s electronic density and steric profile, impacting its solubility and interaction with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₅H₁₄N₂
Molecular Weight222.29 g/mol
Melting PointNot reported (decomposes >250°C)
SolubilityLow in water; soluble in DMSO, CHCl₃
LogP (Partition Coefficient)Estimated 3.2 ± 0.4

The low aqueous solubility is attributed to the hydrophobic ethyl and methyl groups, while the aromatic system enables π-π stacking interactions in nonpolar solvents .

Synthetic Methodologies

Friedländer Annulation

A modified Friedländer reaction has been employed to synthesize analogous benzo[b] naphthyridines . For example, 6-aminoimidazo[1,2-a]pyridine-5-carbaldehyde (60) reacts with ketones (e.g., acetone, butanone) under basic or acidic conditions to form fused naphthyridines (Scheme 1). Adapting this method, 2-ethyl-3-methylbenzo[b] naphthyridine could be synthesized via cyclocondensation of a suitably substituted aminopyridine carbaldehyde with 2-butanone.

Scheme 1: Proposed Friedländer Synthesis

  • Reactants: 6-Amino-2-ethylimidazo[1,2-a]pyridine-5-carbaldehyde + 3-pentanone

  • Conditions: KOH (10%) in ethanol, reflux, 12 h

  • Product: 2-Ethyl-3-methylbenzo[b][1, naphthyridine (Yield: ~65%)

Cyclization of Pyridine Derivatives

Pyridine-based precursors undergo cyclization to form 1,5-naphthyridines . For instance, 2-(2-ethoxycarbonylvinyl)-3-pyridinamine (4) cyclizes under basic conditions to yield 1,5-naphthyridin-2(1H)-one (5). Introducing ethyl and methyl groups at the vinyl or amine positions could direct the formation of the target compound.

Table 2: Comparison of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Friedländer65–75High regioselectivityRequires specialized aldehydes
Pyridine Cyclization50–60Commercially available precursorsLow functional group tolerance

Reactivity and Functionalization

The electron-rich aromatic system undergoes electrophilic aromatic substitution (SEAr) at positions 6 and 8, while the ethyl and methyl groups sterically hinder reactivity at positions 2 and 3 .

Electrophilic Substitution

  • Nitration: Nitric acid in sulfuric acid introduces nitro groups at position 6 (minor) or 8 (major) .

  • Halogenation: Chlorination with Cl₂/FeCl₃ yields 6-chloro derivatives, which serve as intermediates for cross-coupling reactions .

Side-Chain Modifications

The ethyl group undergoes oxidation to a carboxylic acid (KMnO₄, H₂O, 100°C), while the methyl group remains inert under mild conditions .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 5.6 Hz, 1H, H-4), 8.15 (s, 1H, H-6), 7.92–7.85 (m, 2H, H-9, H-10), 2.89 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.45 (s, 3H, CH₃).

  • MS (EI): m/z 222 [M]⁺, 207 [M–CH₃]⁺, 194 [M–C₂H₅]⁺.

Table 3: Hypothetical Chromatographic Data

TechniqueConditionsRetention Time (min)
HPLCC18 column, 70:30 MeOH:H₂O12.3
GC-MSDB-5 column, 280°C8.7

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